- Palladium-catalyzed annulation of 9-halophenanthrenes with alkynes: synthesis, structural analysis and properties of acephenanthrylene-based derivativesChemistry - A European Journal, 2015, 21(12), 4755-4761,
Cas no 89523-51-3 (5-BroMo-Benzo[c]phenanthrene)
![5-BroMo-Benzo[c]phenanthrene structure](https://ja.kuujia.com/scimg/cas/89523-51-3x500.png)
5-BroMo-Benzo[c]phenanthrene 化学的及び物理的性質
名前と識別子
-
- 5-BroMo-Benzo[c]phenanthrene
- 5-bromobenzo[c]phenanthrene
- 5-Bromobenzo[c]phenanthrene (ACI)
- AKOS027339146
- SCHEMBL1373429
- SY263745
- 89523-51-3
- BS-17788
- MFCD28291966
- CS-0155972
- WWCQJSKCEVYQID-UHFFFAOYSA-N
-
- インチ: 1S/C18H11Br/c19-17-11-13-10-9-12-5-1-2-6-14(12)18(13)16-8-4-3-7-15(16)17/h1-11H
- InChIKey: WWCQJSKCEVYQID-UHFFFAOYSA-N
- SMILES: BrC1C2C(=CC=CC=2)C2C(=CC=C3C=2C=CC=C3)C=1
計算された属性
- 精确分子量: 306.00441g/mol
- 同位素质量: 306.00441g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 19
- 回転可能化学結合数: 0
- 複雑さ: 326
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- XLogP3: 6.4
じっけんとくせい
- 密度みつど: 1.477±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 76.6-77.6 ºC
- Solubility: Insuluble (1.3E-5 g/L) (25 ºC),
5-BroMo-Benzo[c]phenanthrene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1194010-1g |
5-Bromobenzo[c]phenanthrene |
89523-51-3 | 95% | 1g |
$830 | 2023-08-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B45135-250mg |
5-Bromobenzo[c]phenanthrene |
89523-51-3 | 95% | 250mg |
¥1649.0 | 2022-10-09 | |
Ambeed | A192990-100mg |
5-Bromobenzo[c]phenanthrene |
89523-51-3 | 95% | 100mg |
$15.0 | 2024-04-16 | |
Ambeed | A192990-250mg |
5-Bromobenzo[c]phenanthrene |
89523-51-3 | 95% | 250mg |
$34.0 | 2024-04-16 | |
Ambeed | A192990-1g |
5-Bromobenzo[c]phenanthrene |
89523-51-3 | 95% | 1g |
$135.0 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226612-100mg |
5-Bromobenzo[c]phenanthrene |
89523-51-3 | 97% | 100mg |
¥101.00 | 2024-04-26 | |
abcr | AB494133-1g |
5-Bromobenzo[c]phenanthrene; . |
89523-51-3 | 1g |
€265.20 | 2024-04-16 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226612-250mg |
5-Bromobenzo[c]phenanthrene |
89523-51-3 | 97% | 250mg |
¥242.00 | 2024-04-26 | |
eNovation Chemicals LLC | Y1227231-1g |
5-Bromobenzo[c]phenanthrene |
89523-51-3 | 95% | 1g |
$750 | 2024-06-03 | |
Alichem | A019104339-250mg |
5-Bromobenzo[c]phenanthrene |
89523-51-3 | 95% | 250mg |
$2478.00 | 2023-08-31 |
5-BroMo-Benzo[c]phenanthrene 合成方法
Synthetic Circuit 1
Synthetic Circuit 2
- Absolute configuration of benzo[c]phenanthrene 5,6-oxide and other K-region derivativesJournal of Organic Chemistry, 1986, 51(4), 452-6,
Synthetic Circuit 3
- Synthesis of the K-region monofluoro- and difluorobenzo[c]phenanthrenesJournal of Organic Chemistry, 1989, 54(13), 3091-6,
5-BroMo-Benzo[c]phenanthrene Raw materials
5-BroMo-Benzo[c]phenanthrene Preparation Products
5-BroMo-Benzo[c]phenanthrene 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
5-BroMo-Benzo[c]phenanthreneに関する追加情報
5-Bromo-Benzo[c]phenanthrene: A Comprehensive Overview
The compound 5-Bromo-Benzo[c]phenanthrene, identified by the CAS No. 89523-51-3, is a highly specialized polycyclic aromatic hydrocarbon (PAH) derivative. This compound has garnered significant attention in the scientific community due to its unique structural properties and potential applications in various fields, including materials science and pharmacology. The name itself, 5-Bromo-Benzo[c]phenanthrene, highlights its structural composition: a benzo[c]phenanthrene framework substituted with a bromine atom at the 5-position. This substitution introduces intriguing electronic and chemical properties that make it a subject of interest for researchers worldwide.
Recent studies have focused on the synthesis and characterization of 5-Bromo-Benzo[c]phenanthrene. One notable advancement involves the development of novel synthetic routes that enhance the efficiency and scalability of its production. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions necessary for constructing the complex polycyclic framework. These methods not only improve yield but also reduce the environmental footprint associated with traditional synthesis techniques.
The physical and chemical properties of 5-Bromo-Benzo[c]phenanthrene are equally fascinating. Its molecular structure, characterized by a rigid, planar aromatic system, endows it with high thermal stability and unique electronic characteristics. These properties make it a promising candidate for applications in organic electronics, such as in field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent research has demonstrated that incorporating 5-Bromo-Benzo[c]phenanthrene into organic semiconductors can significantly enhance device performance by optimizing charge transport properties.
In addition to its electronic applications, 5-Bromo-Benzo[c]phenanthrene has shown potential in the field of pharmacology. Its ability to interact with biological systems, particularly in terms of molecular recognition and binding affinity, has led to investigations into its role as a drug delivery agent or as a component in therapeutic compounds. For example, studies have explored its use as a scaffold for designing anti-cancer agents due to its ability to target specific cellular pathways.
The environmental impact of 5-Bromo-Benzo[c]phenanthrene is another area of active research. While it is not classified as a hazardous chemical under current regulations, its persistence in certain environmental conditions raises concerns about long-term ecological effects. Scientists are therefore examining methods to mitigate its environmental footprint through biodegradation studies and recycling technologies.
Looking ahead, the future of 5-Bromo-Benzo[c]phenanthrene seems bright, with ongoing research exploring its potential in emerging technologies such as quantum computing and nanotechnology. Its unique electronic properties make it an ideal candidate for developing next-generation materials with unprecedented performance capabilities.
In conclusion, 5-Bromo-Benzo[c]phenanthrene stands out as a compound with multifaceted applications across various scientific domains. Its structural uniqueness, coupled with recent advancements in synthesis and characterization techniques, positions it as a key player in future technological innovations. As research continues to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both academic and industrial sectors.
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